molecular formula C20H19BrN4O B6431666 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 306758-24-7

3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B6431666
CAS No.: 306758-24-7
M. Wt: 411.3 g/mol
InChI Key: YIWAEZNJKNSQRG-WSDLNYQXSA-N
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Description

3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H19BrN4O and its molecular weight is 411.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is 410.07422 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O/c1-13(2)15-5-3-14(4-6-15)12-22-25-20(26)19-11-18(23-24-19)16-7-9-17(21)10-8-16/h3-13H,1-2H3,(H,23,24)(H,25,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWAEZNJKNSQRG-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components, including a pyrazole ring and various substituents that may influence its biological activity.

PropertyValue
Molecular Formula C32H25BrN6O3
Molecular Weight 621.5 g/mol
CAS Number 882046-73-3
IUPAC Name N-[2-[(4-bromophenyl)carbamoyl]phenyl]-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide

Pharmacological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. The specific activities of 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide are summarized below:

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide were tested in carrageenan-induced edema models, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may exert similar effects, potentially through inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Research on related pyrazole compounds has indicated promising antimicrobial activity against both bacterial and fungal strains. In vitro studies have reported effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

The exact mechanism of action for 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory responses or cancer progression. This interaction may lead to the modulation of various signaling pathways critical for cellular homeostasis .

Case Studies and Research Findings

A review of literature reveals several case studies where similar pyrazole derivatives exhibited significant biological activities:

  • Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using animal models. Compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
  • Anticancer Research : Investigations into pyrazole derivatives revealed their ability to induce apoptosis in cancer cell lines through activation of caspases and downregulation of anti-apoptotic proteins .
  • Antimicrobial Efficacy : Pyrazole derivatives were tested against various microbial strains, showing significant inhibition rates compared to standard antibiotics .

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